molecular formula C15H20N2O5 B11950369 N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine CAS No. 53870-94-3

N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine

Cat. No.: B11950369
CAS No.: 53870-94-3
M. Wt: 308.33 g/mol
InChI Key: RQLYPCLOROQBGI-UHFFFAOYSA-N
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Description

N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine: is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of glycine, which is further linked to L-valine. This compound is often used in peptide synthesis and serves as a building block in the preparation of more complex molecules.

Chemical Reactions Analysis

Types of Reactions: N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine is widely used in peptide synthesis as a protected amino acid derivative. It serves as a building block for the synthesis of more complex peptides and proteins .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of peptide-based drugs .

Medicine: this compound is utilized in the synthesis of peptide therapeutics, which are used to treat various diseases, including cancer and metabolic disorders .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also employed in the development of diagnostic tools and biosensors .

Mechanism of Action

The mechanism of action of N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl (Cbz) group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds .

Comparison with Similar Compounds

  • N-(N-((Benzyloxy)carbonyl)glycyl)-D-proline
  • N-(Benzyloxycarbonyl)-L-proline
  • N-(Benzyloxycarbonyl)-L-cysteine

Comparison: N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine is unique due to its specific combination of glycine and L-valine with a benzyloxycarbonyl protecting group. This combination provides distinct properties in terms of reactivity and stability compared to other similar compounds .

Properties

IUPAC Name

3-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10(2)13(14(19)20)17-12(18)8-16-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLYPCLOROQBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276208, DTXSID40955505
Record name n-[(benzyloxy)carbonyl]glycylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33912-87-7, 53870-94-3
Record name N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033912877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-[(benzyloxy)carbonyl]glycylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[(benzyloxy)carbonyl]glycyl]-L-valine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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